molecular formula C6H13ClFNO2 B3013730 Methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride CAS No. 1268883-34-6

Methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride

Cat. No.: B3013730
CAS No.: 1268883-34-6
M. Wt: 185.62
InChI Key: WQGRPHNMWIHAAG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C6H13ClFNO2 and a molecular weight of 185.6 g/mol . This compound is known for its unique structural properties, which include an amino group, a fluoro substituent, and a methyl ester group. It is commonly used in various scientific research applications due to its versatile chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride typically involves the reaction of 2-amino-3-fluoro-3-methylbutanoic acid with methanol in the presence of a suitable catalyst to form the methyl ester. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification and salt formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance its binding affinity to these targets, while the amino and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-3-chloro-3-methylbutanoate hydrochloride
  • Methyl 2-amino-3-bromo-3-methylbutanoate hydrochloride
  • Methyl 2-amino-3-iodo-3-methylbutanoate hydrochloride

Comparison: Methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

methyl 2-amino-3-fluoro-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2.ClH/c1-6(2,7)4(8)5(9)10-3;/h4H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGRPHNMWIHAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268883-34-6
Record name methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride
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